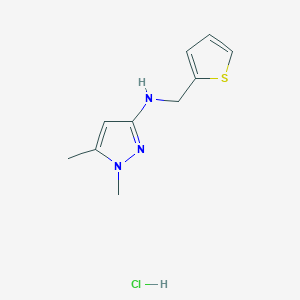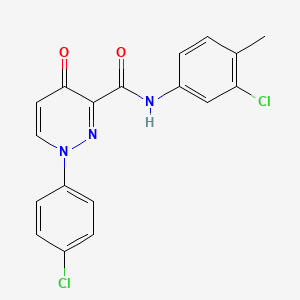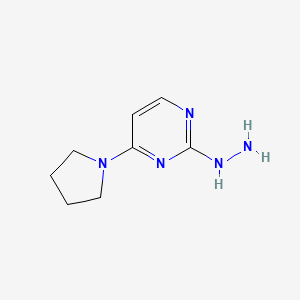![molecular formula C16H20N4O2S B12222608 2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine](/img/structure/B12222608.png)
2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine is a complex organic compound that features a piperidine ring, a thiazolopyridine moiety, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine-1-carbonyl Intermediate: This can be achieved by reacting piperidine with a suitable carbonylating agent under controlled conditions.
Construction of the Thiazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the thiazolopyridine ring system.
Coupling of Intermediates: The piperidine-1-carbonyl intermediate is then coupled with the thiazolopyridine moiety using a coupling reagent such as EDCI or DCC.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyridine
- 2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}benzene
Uniqueness
The unique combination of the piperidine, thiazolopyridine, and morpholine rings in 2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
piperidin-1-yl-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C16H20N4O2S/c21-15(19-6-2-1-3-7-19)13-11-20(8-9-22-13)16-18-12-10-17-5-4-14(12)23-16/h4-5,10,13H,1-3,6-9,11H2 |
InChI Key |
IWYVNOAQXARURY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12222534.png)
![3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12222539.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12222547.png)
![1-Cyclopropanecarbonyl-4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12222551.png)



![3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222570.png)
![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B12222576.png)
![2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222583.png)


![2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12222617.png)

